Cas no 2172612-91-6 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid
- EN300-1529852
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid
- 2172612-91-6
-
- インチ: 1S/C22H22N2O6/c1-14(21(27)24-30-13-20(25)26)10-11-23-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-10,19H,11-13H2,1H3,(H,23,28)(H,24,27)(H,25,26)/b14-10+
- InChIKey: ZNYTVHKMPWOPLT-GXDHUFHOSA-N
- SMILES: O(C(NC/C=C(/C(NOCC(=O)O)=O)\C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 410.14778643g/mol
- 同位素质量: 410.14778643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 9
- 複雑さ: 642
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 114Ų
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1529852-2.5g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1529852-0.1g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1529852-0.25g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1529852-10000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1529852-5.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1529852-1.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1529852-100mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1529852-500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1529852-0.5g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1529852-10.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}acetic acid |
2172612-91-6 | 10g |
$14487.0 | 2023-06-05 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acidに関する追加情報
Comprehensive Guide to 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid (CAS No. 2172612-91-6)
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid (CAS No. 2172612-91-6) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and bioconjugation. This compound plays a crucial role in modern pharmaceutical research, particularly in the development of novel therapeutic peptides and drug delivery systems. Its unique structure, featuring both an Fmoc-protected amine and a carboxylic acid functional group, makes it highly versatile for solid-phase peptide synthesis (SPPS).
The growing interest in peptide-based therapeutics has significantly increased the demand for high-quality amino acid derivatives like 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid. Researchers are particularly interested in its application for creating modified peptides with enhanced stability and bioavailability. Recent studies have explored its potential in targeted drug delivery systems, where its bioconjugation properties enable precise attachment to nanocarriers or biomolecules.
From a chemical perspective, this compound exhibits excellent stability under standard peptide coupling conditions, making it ideal for automated peptide synthesizers. The Fmoc protecting group can be selectively removed under mild basic conditions, allowing for sequential peptide chain elongation without affecting other functional groups. Its methylbutenamidooxy acetic acid moiety provides additional opportunities for post-synthetic modifications, a feature increasingly important in precision medicine applications.
The synthesis and application of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid align with current trends in green chemistry and sustainable pharmaceutical production. Manufacturers are developing more efficient routes to produce this compound with reduced environmental impact, responding to the industry's shift toward eco-friendly synthesis methods. Analytical techniques like HPLC and mass spectrometry ensure the high purity required for biomedical applications.
In the context of personalized medicine, this Fmoc-amino acid derivative enables researchers to create tailored peptide therapeutics with specific targeting capabilities. Its compatibility with click chemistry approaches further expands its utility in creating complex bioconjugates for diagnostic and therapeutic purposes. The compound's stability profile makes it particularly valuable for developing long-acting peptide formulations, addressing one of the key challenges in peptide drug development.
Quality control of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid follows stringent pharmaceutical standards, with comprehensive characterization including NMR spectroscopy, elemental analysis, and chiral purity assessment. These rigorous protocols ensure batch-to-batch consistency for research and production applications. The compound's shelf life and storage conditions are optimized to maintain its reactivity for peptide synthesis applications.
Emerging applications in biomaterials science have revealed new potential uses for this compound. Researchers are investigating its incorporation into bioactive hydrogels and tissue engineering scaffolds, where its amino acid backbone and modifiable side chain offer unique advantages. These developments align with current interests in regenerative medicine and 3D bioprinting technologies.
The global market for specialized amino acid derivatives like 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid continues to expand, driven by increasing investment in biopharmaceutical research and peptide therapeutics. Suppliers are responding with improved bulk synthesis capabilities and customized packaging options to meet diverse research needs. Proper handling and storage guidelines ensure optimal performance in sensitive chemical biology applications.
Future research directions for this compound include exploration of its potential in peptide-drug conjugates and multifunctional biomaterials. Its structural features make it particularly interesting for developing enzyme-responsive systems and smart drug delivery platforms. As peptide engineering techniques advance, the demand for specialized building blocks like this Fmoc-protected derivative is expected to grow significantly.
For researchers working with 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}acetic acid, understanding its structure-activity relationships is crucial for maximizing its potential in various applications. Detailed spectroscopic data and synthetic protocols are available from reputable suppliers, facilitating its incorporation into diverse chemical biology projects. The compound's compatibility with standard peptide synthesis equipment makes it accessible to both academic and industrial researchers.
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